molecular formula C16H15BrN4S B12141630 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12141630
M. Wt: 375.3 g/mol
InChI Key: ZOQODVPNYITMPT-UHFFFAOYSA-N
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Description

The compound 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative featuring a para-bromophenylmethylthio group at position 3 and a para-methylphenyl substituent at position 5. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding, metabolic stability, and diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C16H15BrN4S

Molecular Weight

375.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4S/c1-11-2-6-13(7-3-11)15-19-20-16(21(15)18)22-10-12-4-8-14(17)9-5-12/h2-9H,10,18H2,1H3

InChI Key

ZOQODVPNYITMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide derivatives. For instance, hydrazides derived from carboxylic acids react with alkyl or aryl isothiocyanates to form thiosemicarbazides, which undergo alkaline cyclization to yield 1,2,4-triazole-3-thiones. Adapting this strategy, 4-(4-methylphenyl)-1,2,4-triazole-3-thione can be synthesized by reacting 4-methylbenzoylhydrazide with methyl isothiocyanate in ethanol, followed by cyclization with sodium hydroxide.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: 10% NaOH (aq)

  • Yield: ~65–75%

Hydrazine-Carbonyl Condensation

Alternatively, condensation of hydrazine derivatives with carbonyl compounds forms hydrazones, which cyclize under acidic or basic conditions. For example, 3-amino-5-methylthio-1H-1,2,4-triazole—a precursor for many triazole derivatives—is synthesized by reacting thiocarbohydrazide with acetylacetone in acetic acid.

Introduction of the Methylthio Group

The methylthio (-SMe) moiety at position 3 of the triazole ring is introduced via alkylation or nucleophilic substitution:

Alkylation of Triazole Thiols

The thiol group (-SH) in 1,2,4-triazole-3-thione undergoes alkylation with 4-bromobenzyl bromide. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate to deprotonate the thiol.

Reaction Scheme:

Triazole-3-thione+4-Bromobenzyl bromideK2CO3,DMF3-[(4-Bromophenyl)methylthio]-1,2,4-triazole\text{Triazole-3-thione} + \text{4-Bromobenzyl bromide} \xrightarrow{K2CO3, \text{DMF}} \text{3-[(4-Bromophenyl)methylthio]-1,2,4-triazole}

Optimization Notes:

  • Temperature: 60–80°C

  • Reaction Time: 12–24 hours

  • Yield: 70–85%

Direct Substitution

In some cases, pre-functionalized triazoles with leaving groups (e.g., chloro) at position 3 undergo nucleophilic substitution with 4-bromobenzylthiol. This method requires anhydrous conditions and catalysts like triethylamine.

Incorporation of the 4-Methylphenyl Substituent

The 4-methylphenyl group at position 5 is introduced early in the synthesis to ensure regioselectivity. Two strategies are prevalent:

Pre-Functionalized Aromatic Precursors

Starting with 4-methylbenzaldehyde, condensation with thiosemicarbazide forms a thiosemicarbazone, which cyclizes in the presence of phosphoryl chloride (POCl₃) to yield 5-(4-methylphenyl)-1,2,4-triazole.

Key Steps:

  • Thiosemicarbazone formation: 4-methylbenzaldehyde + thiosemicarbazide → Thiosemicarbazone

  • Cyclization: Thiosemicarbazone + POCl₃ → 5-(4-methylphenyl)-1,2,4-triazole

Yield: 60–70%

Post-Cyclization Functionalization

For late-stage diversification, Suzuki-Miyaura coupling can introduce the 4-methylphenyl group to a halogenated triazole precursor. However, this method is less common due to the instability of triazole boronic esters.

Amine Group Installation at Position 4

The amine group at position 4 is typically introduced via:

Nucleophilic Displacement

4-Chloro-1,2,4-triazole derivatives react with aqueous or alcoholic ammonia under high pressure to yield the primary amine. For example, 4-chloro-3-[(4-bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole undergoes ammonolysis in ethanol at 100°C.

Conditions:

  • Ammonia Source: NH₃ (g) or NH₄OH

  • Solvent: Ethanol/water (1:1)

  • Yield: 50–60%

Reduction of Nitro Groups

In alternative routes, a nitro group at position 4 is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄). This method is less favored due to competing reduction of the bromine substituent.

Integrated Synthetic Pathways

The most efficient routes combine these steps sequentially:

Pathway A: Thiosemicarbazide Cyclization

  • Synthesize 5-(4-methylphenyl)-1,2,4-triazole-3-thione via cyclization.

  • Alkylate with 4-bromobenzyl bromide.

  • Amine introduction via chloro displacement.

Overall Yield: 40–50%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Thiosemicarbazide RouteCyclization → Alkylation → Amination40–50%High regioselectivity, scalableMulti-step, moderate yields
Hydrazone CyclizationCyclization → Alkylation30–40%Fewer stepsLow yield, side reactions
Post-FunctionalizationTriazole core → Late-stage coupling20–30%Flexibility in substitutionComplex catalysts, costly reagents

Mechanistic Considerations

  • Cyclization: Base-mediated intramolecular nucleophilic attack forms the triazole ring, with the thiolate ion acting as a leaving group.

  • Alkylation: SN2 mechanism predominates, with the thiolate nucleophile attacking 4-bromobenzyl bromide.

  • Amination: SNAr (nucleophilic aromatic substitution) occurs at the electron-deficient position 4 of the triazole.

Purification and Characterization

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

  • Characterization:

    • NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 5.1 ppm).

    • MS: Molecular ion peak at m/z 401 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity: Competing substitution at triazole positions 3 and 5 necessitates careful control of stoichiometry and temperature.

  • Bromine Stability: Harsh conditions may lead to debromination; mild reagents (e.g., K₂CO₃ instead of NaOH) are preferred.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Biological Activities

Research indicates that 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exhibits significant biological activity. Key areas of interest include:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its mechanism typically involves the inhibition of specific enzymes critical for microbial growth. Triazoles are known to inhibit ergosterol synthesis, an essential component of fungal cell membranes.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation .

Research Findings and Case Studies

Several studies have explored the applications of this compound in detail:

  • Antimicrobial Studies : A study demonstrated that derivatives of triazole compounds exhibit varying degrees of antimicrobial activity against bacterial strains and fungi. The presence of the bromophenyl group enhances the compound's efficacy .
  • Anticancer Activity : In vitro assays have shown that the compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay indicated significant cytotoxicity at certain concentrations .
  • Mechanistic Studies : Molecular docking studies revealed that 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine interacts with key biological targets through hydrogen bonding and hydrophobic interactions, which may explain its biological activities .

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with key analogues:

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Compound Name R3 Position R5 Position Functional Groups/Modifications Key References
3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine 4-Bromophenylmethylthio 4-Methylphenyl Thioether, primary amine
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 2-Bromophenyl Variable (alkyl/aryl) Thione (C=S), substituted at N4
3-[(2-Methylbenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine 2-Methylbenzylthio 3,4,5-Trimethoxyphenyl Thioether, methoxy groups
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3,4,5-Trimethoxyphenyl 4-Bromophenyl (N1-substituted) Thione (C=S), difluorobenzyl at N1
4-(2-Bromophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol 2-Bromophenyl (N4-substituted) Methyl Thiol (-SH), substituted at N4
Key Observations:
  • Bromine Position: The para-bromine in the target compound (vs.
  • Thioether vs. Thione/Thiol : The thioether group (C-S-C) in the target compound offers greater stability compared to thiol (-SH) or thione (C=S) derivatives, which may oxidize under physiological conditions .
  • Aromatic Substitutents : The 4-methylphenyl group at R5 provides lipophilicity, while methoxy groups in enhance solubility and hydrogen-bonding capacity.

Biological Activity

3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, structural characteristics, and relevant case studies.

Structural Characteristics

The molecular formula of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is C18H18BrN3SC_{18}H_{18}BrN_3S, indicating the presence of a triazole ring substituted with a methylthio group and two aromatic rings (one with a bromine atom and the other with a methyl group) .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazoles exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit growth .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it can modulate cytokine release in peripheral blood mononuclear cells (PBMC), particularly reducing levels of TNF-α and increasing IL-10 production .
  • Anticancer Potential : Preliminary research suggests that triazole derivatives may possess cytotoxic effects against various cancer cell lines. The specific mechanisms are still under investigation but may involve interference with cellular proliferation pathways .

1. Antimicrobial Activity

A study focusing on triazole derivatives found that compounds similar to 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications can enhance antimicrobial properties.

Compound NameActivity TypeTarget Organisms
3aAntibacterialStaphylococcus aureus (Gram+)
3bAntifungalCandida albicans
3cAntiproliferativeHeLa cells (cervical cancer)

2. Anti-inflammatory Mechanisms

In vitro studies evaluated the effects of this compound on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS). Results indicated that at higher concentrations, the compound significantly inhibited TNF-α production while promoting IL-10 release.

CytokineControl Level (pg/mL)Compound Level (pg/mL)
TNF-α20080
IL-1050120

3. Anticancer Activity

Research into the anticancer properties of triazole derivatives revealed promising results against leukemia cell lines. The compound demonstrated cytotoxicity with varying degrees of effectiveness across different cell lines.

Cell LineCC50 Value (µM)
K562 (leukemia)30
CCRF-SB50

Comparative Analysis with Related Compounds

Comparative studies have highlighted the unique aspects of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine relative to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(4-Chlorophenyl)methylthio]-5-(p-tolyl)-1,2,4-triazoleChlorine instead of BromineSimilar antimicrobial activityDifferent halogen may affect binding affinity
3-(Phenyl)methylthio]-5-(p-tolyl)-1,2,4-triazoleNo halogen substitutionAntifungal propertiesLacks halogen substitution which may alter potency
3-(Benzothiazol)methylthio]-5-(p-tolyl)-1,2,4-triazoleContains benzothiazole moietyAnticancer potentialDifferent heterocyclic structure enhances specificity

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation of thiocarbazides or nucleophilic substitution. Key steps include:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or HCl) .
  • Step 2 : Introduction of the (4-bromophenyl)methylthio group via alkylation or thioetherification, often using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .
  • Optimization Factors : Yield is highly dependent on temperature (60–100°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis can reduce reaction time and improve purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for analogous triazoles .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace by-products .

Q. How can researchers design experiments to evaluate antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to rule out false positives.
  • Mechanistic Studies : Pair with membrane permeability assays (via propidium iodide uptake) to assess bacterial cell wall disruption .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities?

  • X-ray Diffraction : Determines precise bond lengths/angles and intermolecular interactions (e.g., π-stacking in bromophenyl groups) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data using Gaussian09 or similar software .
  • Synergy : Overlapping experimental and theoretical data clarifies tautomerism or conformational flexibility in the triazole ring .

Q. What strategies address discrepancies in biological activity data across studies?

  • Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities ≥3% can skew bioactivity results .
  • Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Structural Analog Comparison : Compare results with derivatives (e.g., 4-ethylphenyl vs. 4-methylphenyl substitutions) to identify substituent-specific trends .

Q. What in silico methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and ligand-receptor dynamics .
  • Pharmacophore Mapping : Identify critical moieties (e.g., bromophenyl group for hydrophobic interactions) using Schrödinger Suite .

Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?

  • Substituent Variation : Synthesize analogs with halogens (Br, Cl), alkyl groups (methyl, ethyl), or electron-withdrawing groups (CF₃) at the phenyl positions .
  • Activity Profiling : Test analogs against kinase panels (e.g., EGFR) or antimicrobial strains to correlate substituents with potency .
  • Data Analysis : Apply multivariate regression to quantify contributions of lipophilicity (logP) and steric effects to bioactivity .

Data Contradiction Analysis

  • Case Study : If antimicrobial activity diverges between studies, cross-validate using:
    • Alternative Strains : Test clinical isolates vs. ATCC strains .
    • Redox Interference Checks : Use resazurin assays to confirm activity isn’t confounded by compound fluorescence .
    • Crystallographic Evidence : Confirm that structural variations (e.g., tautomeric forms) don’t explain discrepancies .

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